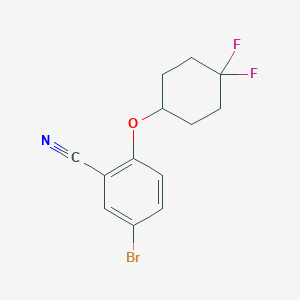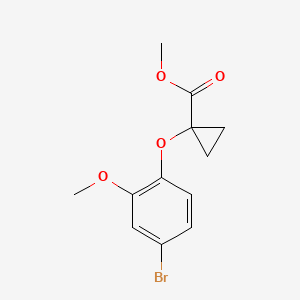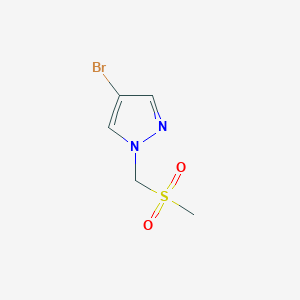
5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile
Übersicht
Beschreibung
5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile is a useful research compound. Its molecular formula is C13H12BrF2NO and its molecular weight is 316.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis and Catalysis
Research by Kurosawa et al. (1992) explored the stereochemistry of oxidative addition of allylic halides to palladium(0)-olefin and platinum(0)-olefin complexes. This study provides insights into the utilization of bromo-substituted compounds in complex organic synthesis processes, demonstrating their role in forming (η3-allyl)palladium and -platinum complexes with high selectivity (H. Kurosawa et al., 1992).
Advances in Battery Technology
Huang et al. (2014) discussed the use of a similar bromo-substituted benzonitrile derivative as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. The presence of bromo-benzonitrile structures significantly improved cyclic stability and capacity retention, underscoring their potential in enhancing battery performance (Wenna Huang et al., 2014).
Photodynamic Therapy and Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine complexes substituted with a derivative similar to 5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile. These complexes showed high singlet oxygen quantum yields and excellent photophysical properties, suggesting their effectiveness as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Environmental and Microbial Degradation Studies
Research by Holtze et al. (2008) on the microbial degradation of benzonitrile herbicides, which share structural similarities with this compound, provided insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms. This research is crucial for understanding the environmental fate of such compounds (M. Holtze et al., 2008).
Eigenschaften
IUPAC Name |
5-bromo-2-(4,4-difluorocyclohexyl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2NO/c14-10-1-2-12(9(7-10)8-17)18-11-3-5-13(15,16)6-4-11/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJRLKYOSAPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C=C(C=C2)Br)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)

